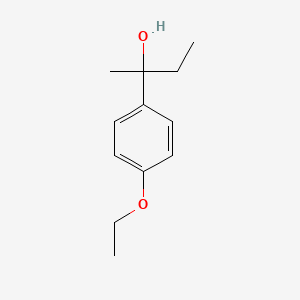

2-(4-Ethoxyphenyl)-2-butanol

Description

2-(4-Ethoxyphenyl)-2-butanol is a secondary alcohol characterized by a 4-ethoxyphenyl group attached to the second carbon of a butanol chain.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-12(3,13)10-6-8-11(9-7-10)14-5-2/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWUVBCWIFXDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethoxyphenylmagnesium bromide reacts with butanone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(4-ethoxyphenyl)-2-butanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-ethoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Although it is already an alcohol, further reduction can lead to the formation of corresponding hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

Oxidation: 2-(4-Ethoxyphenyl)-2-butanone.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ethoxyphenyl group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2-(4-Ethoxyphenyl)-2-butanol and related compounds:

Key Structural and Functional Differences

Branching and Chain Length: 2-(4-Ethoxyphenyl)-2-methylpropanol () has a methyl branch on the second carbon, reducing steric hindrance compared to the linear butanol chain in this compound. This branching lowers its melting point (48°C) and may enhance crystallinity . Etofenprox () incorporates a bulkier phenoxybenzyl ether group, significantly increasing molecular weight (376.49 vs. ~194.27) and lipophilicity, making it suitable for pesticidal applications .

Functional Group Effects: The ketone in 4-Phenyl-2-butanone () eliminates hydrogen-bonding capability, reducing water solubility compared to alcohol-containing analogs. This property aligns with its use as a non-polar laboratory reagent . Ethoxyphenyl vs. Methoxyphenyl: Compounds like 4-(4-methoxyphenyl)-2-butanone () exhibit similar electronic effects but differ in steric bulk and metabolic stability due to the ethoxy group’s longer alkyl chain .

Biological Activity: While this compound’s biological data are absent, analogs like 2-(4-Ethoxyphenyl sulphonamido) pentanediamide () demonstrate antitumor activity, suggesting the ethoxyphenyl group may enhance binding to cellular targets . Etofenprox leverages its ethoxyphenyl-benzyl ether structure for insecticidal action, targeting neuronal sodium channels .

Research Findings and Data Limitations

- Synthetic Challenges: The synthesis of this compound may parallel methods for 2-(4-Ethoxyphenyl)-2-methylpropanol, involving Friedel-Crafts alkylation or Grignard reactions, though exact protocols are unspecified .

- Thermodynamic Properties : Predicted boiling points for ethoxyphenyl alcohols (~290–300°C) align with their low volatility, making them suitable for high-temperature applications .

- Data Gaps: Direct experimental data on this compound’s solubility, toxicity, and reactivity are lacking, necessitating extrapolation from structural analogs.

Biological Activity

2-(4-Ethoxyphenyl)-2-butanol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the current understanding of its biological effects, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C12H16O2

- Molecular Weight : Approximately 192.26 g/mol

- Structure : The compound features a butanol backbone with an ethoxy-substituted phenyl group, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

The compound has shown promising results in inhibiting the growth of these pathogens, indicating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, treatment with this compound resulted in significant cell cycle arrest and apoptosis in the HeLa cell line, as evidenced by flow cytometry analyses.

- Cell Cycle Arrest : The compound caused G0/G1 phase arrest, indicating a halt in cell proliferation.

- Apoptosis Induction : Increased expression of pro-apoptotic proteins (Bax, PUMA) was observed, while anti-apoptotic proteins (Bcl-2, Bcl-xL) also increased, suggesting a complex regulatory mechanism at play .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various compounds, including this compound, against common pathogens. The findings indicated that the compound displayed significant activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on cancer cells. The results demonstrated that at concentrations ranging from 25 to 100 μg/mL, the compound effectively reduced cell viability in the MDA-MB231 breast cancer cell line. Morphological changes indicative of apoptosis were also noted .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Protein Expression Modulation : It alters the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.